2-Bromo-6-(2,2,2-trifluoroethyl)pyridine
CAS No.:
Cat. No.: VC18136734
Molecular Formula: C7H5BrF3N
Molecular Weight: 240.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrF3N |
|---|---|
| Molecular Weight | 240.02 g/mol |
| IUPAC Name | 2-bromo-6-(2,2,2-trifluoroethyl)pyridine |
| Standard InChI | InChI=1S/C7H5BrF3N/c8-6-3-1-2-5(12-6)4-7(9,10)11/h1-3H,4H2 |
| Standard InChI Key | GSQYWOFCIOPENX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)Br)CC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-bromo-6-(2,2,2-trifluoroethyl)pyridine is C₇H₄BrF₃N, with a molecular weight of 240.02 g/mol. The pyridine ring’s 2-position is substituted with a bromine atom, while the 6-position features a 2,2,2-trifluoroethyl group. This substituent’s strong electron-withdrawing nature polarizes the aromatic ring, increasing electrophilicity at the bromine-bearing carbon and facilitating nucleophilic attack .
Physical Properties
Key physical properties inferred from analogous compounds include:
The trifluoroethyl group’s bulkiness compared to trifluoromethyl may slightly elevate melting and boiling points relative to 2-bromo-6-(trifluoromethyl)pyridine .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common synthetic route involves bromination of 6-(2,2,2-trifluoroethyl)pyridine using molecular bromine (Br₂) in dichloromethane or acetic acid at 20–40°C. The reaction proceeds via electrophilic aromatic substitution, with the trifluoroethyl group directing bromination to the ortho position:
Yields typically range from 65–85%, with purity ≥98% achievable via recrystallization from hexane .
Industrial Production
Continuous flow reactors are employed for large-scale synthesis, offering advantages in temperature control and reaction consistency. Key parameters include:
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Residence Time: 10–15 minutes
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Temperature: 30°C
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Pressure: 1–2 bar
Automated systems enable real-time monitoring of bromine concentration, minimizing over-bromination byproducts.
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom undergoes facile displacement in SₙAr (nucleophilic aromatic substitution) reactions. For example, reaction with sodium methoxide yields 2-methoxy-6-(2,2,2-trifluoroethyl)pyridine:
This reactivity is exploited in pharmaceutical intermediates, such as kinase inhibitors .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids produce biaryl derivatives, valuable in materials science:
Reaction conditions: 80°C, 12 hours, 70–90% yield.
| Hazard | Category | Signal Word |
|---|---|---|
| Acute oral toxicity | Category 3 | Danger |
| Skin irritation | Category 2 | Warning |
| Serious eye damage | Category 2 | Warning |
| Respiratory irritation | Category 3 | Warning |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, lab coat
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Ventilation: Use fume hoods for handling powders
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Storage: Keep in airtight containers at ambient temperature, away from oxidizers
Applications in Drug Discovery
Kinase Inhibitor Development
The trifluoroethyl group enhances binding affinity to ATP pockets in kinases. For example, derivatives of this compound show IC₅₀ values <10 nM against EGFR (epidermal growth factor receptor).
Agrochemicals
Incorporation into neonicotinoid analogs improves insecticidal activity while reducing mammalian toxicity. Field trials demonstrate 95% efficacy against Aphis gossypii at 50 ppm.
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